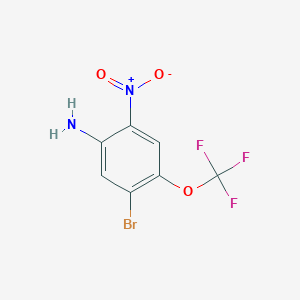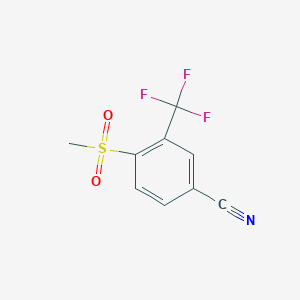
4-(Butoxymethyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butoxymethyl)piperidine hydrochloride is a compound with the molecular formula C10H22ClNO . It is used in various scientific experiments.
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of this compound is 171.28 g/mol .Chemical Reactions Analysis
Piperidines undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reaction pathway changes from 5-exocyclization to 6-endo cyclization to form piperidine rings, contrary to Baldwin’s rule .Physical And Chemical Properties Analysis
This compound is a white crystalline powder that is soluble in water and ethanol.Scientific Research Applications
Synthesis and Derivative Formation :
- 4-(Butoxymethyl)piperidine hydrochloride is utilized as a raw material in the synthesis of various chemical compounds. Zhang Guan-you (2010) demonstrated its use in synthesizing 4-chloropiperidine hydrochloride, indicating its utility in producing other piperidine derivatives with varied functional groups (Zhang, 2010).
Crystal and Molecular Structure Analysis :
- Research by Szafran, Komasa, and Bartoszak-Adamska (2007) on related compounds like 4-piperidinecarboxylic acid hydrochloride involved characterizing their crystal and molecular structures through X-ray diffraction and spectroscopic methods. This suggests potential applications of this compound in structural chemistry and material science (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Building Blocks in Medicinal Chemistry :
- The compound and its derivatives may serve as building blocks in medicinal chemistry. For example, Logvinenko, Dolovanyuk, and Kondratov (2021) synthesized 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine, indicating the role of similar piperidine derivatives in the development of new pharmaceuticals (Logvinenko, Dolovanyuk, & Kondratov, 2021).
Antimicrobial Activities :
- Piperidine derivatives like those synthesized by Ovonramwen, Owolabi, and Oviawe (2019) have been screened for microbial activities, suggesting the potential use of this compound in developing antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).
Pharmaceutical Analysis and Development :
- Research into compounds like fexofenadine hydrochloride, which is structurally similar to this compound, involves studying their physicochemical properties, spectroscopic data, and pharmaceutical applications. This area of research highlights the potential applications of this compound in pharmaceutical development and analysis (Raghu, Shantha Cs, & Yogeshkumar, 2018).
In Silico Analysis and Drug Development :
- Compounds like 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride have been studied for their cytotoxic effects and molecular docking as topoisomerase II inhibitors. These studies indicate the role of similar piperidine derivatives in computational drug design and cancer research (Siwek et al., 2012).
Role in Opioid Receptor Antagonists Development :
- Research on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are structurally related to this compound, demonstrates their importance in the development of opioid receptor antagonists, offering insights into the potential medical applications of similar compounds (Le Bourdonnec et al., 2006).
Mechanism of Action
While the specific mechanism of action for 4-(Butoxymethyl)piperidine hydrochloride is not mentioned in the retrieved papers, piperidine derivatives are known to have significant roles in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.
properties
IUPAC Name |
4-(butoxymethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-2-3-8-12-9-10-4-6-11-7-5-10;/h10-11H,2-9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJSRZSRMICIML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1CCNCC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenyl]amine hydrochloride](/img/structure/B1372104.png)




![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1372117.png)






![2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1372125.png)
![4-[2-(Dimethylamino)ethyl]benzoic acid](/img/structure/B1372127.png)